3-Nitrobenzenesulfonamide

Vue d'ensemble

Description

- Il est également connu sous le nom de m-Nitrobenzènesulfonamide ou Benzènesulfonamide, 3-nitro- .

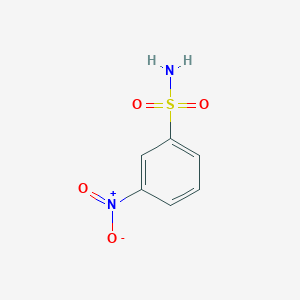

- Le composé est constitué d'un cycle benzénique avec un groupe sulfonamide (SO2NH2) et un groupe nitro (NO2) attaché en position méta.

3-Nitrobenzènesulfonamide: (C6H6N2O4S) est un composé chimique avec une masse moléculaire de 202,188 g/mol.

Méthodes De Préparation

Voies de synthèse: La synthèse du 3-Nitrobenzènesulfonamide implique diverses méthodes, notamment la nitration du benzènesulfonamide ou la sulfonation de la 3-nitroaniline.

Conditions de réaction: La nitration se produit généralement en utilisant de l'acide nitrique concentré et de l'acide sulfurique comme agent nitrant.

Production industrielle: Les méthodes de production à l'échelle industrielle peuvent varier, mais elles suivent généralement des principes similaires.

Analyse Des Réactions Chimiques

Réactivité: Le 3-Nitrobenzènesulfonamide peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes:

Principaux produits: Les produits dépendent des conditions de réaction spécifiques, mais peuvent inclure des dérivés substitués ou un clivage du groupe sulfonamide.

Applications de la recherche scientifique

Chimie: Le 3-Nitrobenzènesulfonamide sert de bloc de construction polyvalent pour la synthèse organique.

Biologie et médecine: Il peut trouver des applications dans le développement de médicaments en raison de sa réactivité et de son activité biologique potentielle.

Industrie: Utilisé dans la synthèse de colorants, de produits pharmaceutiques et d'autres produits chimiques fins.

Mécanisme d'action

- Le mécanisme d'action exact du 3-Nitrobenzènesulfonamide dépend de son application spécifique.

- Il peut interagir avec des cibles biologiques (enzymes, récepteurs) ou participer à des réactions chimiques au sein des cellules.

Applications De Recherche Scientifique

Medicinal Applications

3-Nitrobenzenesulfonamide has garnered attention for its potential therapeutic benefits, particularly in the treatment of bacterial infections and cancer.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. It functions by inhibiting bacterial growth, making it a candidate for developing new antibiotics. A study demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains, highlighting its potential in combating antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through oxidative stress mechanisms. This effect is attributed to the nitro group present in the compound, which plays a crucial role in generating reactive oxygen species within the cells.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its sulfonamide group is particularly valuable in creating sulfonamide derivatives that have diverse biological activities.

Synthetic Pathways

The compound can be utilized as a starting material in multi-step synthesis processes to produce more complex molecules. For example, it can be transformed into various substituted benzenesulfonamides through electrophilic aromatic substitution reactions .

Environmental Applications

The environmental impact of chemical compounds is a growing concern, and this compound has been studied for its role in environmental chemistry.

Pollutant Degradation

Research indicates that this compound can be used in the degradation of pollutants, particularly in wastewater treatment processes. It has been shown to interact with various pollutants, facilitating their breakdown into less harmful substances .

Case Study 1: Antibacterial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on this compound. The results indicated that certain modifications significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for drug development .

Case Study 2: Environmental Impact Assessment

A study conducted by environmental chemists explored the degradation pathways of this compound in aquatic systems. The findings revealed that under specific conditions, the compound could be effectively broken down by microbial action, reducing its potential ecological footprint .

Mécanisme D'action

- The exact mechanism of action for 3-Nitrobenzenesulfonamide depends on its specific application.

- It may interact with biological targets (enzymes, receptors) or participate in chemical reactions within cells.

Comparaison Avec Des Composés Similaires

Composés similaires: Autres nitrobenzènesulfonamides ou sulfonamides apparentés.

Unicité: Mettre en évidence ses propriétés distinctes par rapport aux composés de structure similaire.

Activité Biologique

Overview

3-Nitrobenzenesulfonamide (CAS Number: 121-52-8) is an organic compound with the molecular formula CHNOS. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Notably:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. It acts by inhibiting bacterial growth through interference with essential cellular processes.

- Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can prevent bacterial proliferation and is a target for antibiotic development .

- Cardiovascular Effects: Some studies suggest that sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance, indicating potential therapeutic applications in cardiovascular diseases .

Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated notable antibacterial effects against a range of pathogens. The results indicated that the compound showed moderate to high activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the effectiveness of this compound in inhibiting bacterial growth.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Docking Studies

Molecular docking studies have been employed to elucidate the binding affinity of this compound to DNA gyrase. The results indicated a strong binding interaction, suggesting that modifications to the compound could enhance its efficacy as an antibacterial agent.

Table 2: Binding Affinity of this compound

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.5 |

| Control Compound (Standard) | -7.2 |

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider safety profiles. Toxicological assessments have indicated that this compound exhibits low toxicity in vitro; however, further studies are necessary to evaluate its safety in vivo and its potential side effects in therapeutic applications .

Propriétés

IUPAC Name |

3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTQURPQLVHJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059527 | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-52-8 | |

| Record name | 3-Nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Nitrobenzenesulfonamide?

A1: The molecular formula of this compound is C6H6N2O4S, and its molecular weight is 202.19 g/mol. []

Q2: How does the structure of this compound influence its hydrogen bonding capabilities?

A2: In the crystal structure of this compound, the nitro group does not participate in hydrogen bonding. Instead, the primary interactions are N—H⋯O=S hydrogen bonds, which form molecular ladders. These ladders are further connected into sheets via C-H⋯O=S hydrogen bonds. []

Q3: What strategies are being explored to improve the delivery and efficacy of IMB16-4?

A4: Researchers are exploring nanoformulations to enhance the delivery and efficacy of IMB16-4. One approach involves encapsulating IMB16-4 within mesoporous silica nanoparticles (MSNs), forming IMB16-4-MSNs. [] This method significantly improves the compound's dissolution rate and oral bioavailability. Another strategy utilizes liposome-coated polymeric nanoparticles (LNPs) to encapsulate IMB16-4, creating IMB16-4−LNPs. [] This formulation enhances drug loading and cellular uptake compared to liposomes and IMB16-4−NPs, respectively.

Q4: What are the observed in vitro effects of IMB16-4 and its nanoformulations on liver fibrosis?

A5: Both IMB16-4 and its nanoformulations show promising anti-fibrotic effects in vitro. Studies utilizing human hepatic stellate cells (LX-2 cells), a key cell type involved in liver fibrosis, demonstrate that IMB16-4−LNPs can suppress the expression of hepatic fibrogenesis-associated proteins. [] Similarly, IMB16-4-MSNs reduce the expression of fibrogenic markers such as α-smooth muscle actin (α-SMA), transforming growth factor-beta (TGF-β1), and matrix metalloproteinase-2 (MMP2) in LX-2 cells. []

Q5: Is there any evidence of in vivo efficacy for IMB16-4 or its nanoformulations?

A6: Preliminary in vivo data on Sprague–Dawley (SD) rats shows that IMB16-4-MSNs exhibit significantly improved oral bioavailability compared to raw IMB16-4 (up to 530%). [] These findings suggest that IMB16-4-MSNs hold promise as a potential treatment for liver fibrosis.

Q6: Has this compound been utilized in the synthesis of other compounds?

A7: Yes, this compound serves as a key building block in the synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide. [] This multi-step synthesis involves condensation, hydrolysis, reduction, and a copper-catalyzed Ullmann reaction to achieve the final product.

Q7: Beyond liver fibrosis, are there other areas where this compound derivatives show therapeutic potential?

A8: Derivatives of this compound, such as sHA 14-1, have been investigated for their potential as anti-cancer agents. [] This stable analog of the Bcl-2 antagonist HA 14-1 induces cell death through a dual-targeting mechanism, affecting both the endoplasmic reticulum (ER) and mitochondria.

Q8: What is the mechanism of action of sHA 14-1 in inducing cancer cell death?

A9: sHA 14-1 targets both the ER and mitochondria. It induces rapid ER calcium release and activates the ER stress-inducible transcription factor ATF4. It directly inhibits sarcoendoplasmic reticulum Ca2+-ATPase (SERCA) activity. Additionally, sHA 14-1 triggers mitochondrial transmembrane potential (Δψm) loss and caspase-9 activation. []

Q9: How does the activity of sHA 14-1 compare to other Bcl-2 antagonists?

A10: Unlike ABT-737, another Bcl-2 antagonist that primarily targets mitochondria, sHA 14-1 exhibits a unique dual targeting mechanism involving both the ER and mitochondria. This broader activity profile could offer advantages in overcoming resistance mechanisms. []

Q10: Are there any known applications of this compound derivatives in dye chemistry?

A11: Yes, a derivative of this compound, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (11), has been used as a precursor in the preparation of organic solvent-soluble azo dyes. [] Reduction of the nitro group in 11, followed by diazotization and coupling with 2-naphthol, yields a deep red dye with good solubility in various organic solvents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.